N-Nitrosodihydrodibenzazepine
Description
Structure
3D Structure
Properties
IUPAC Name |
11-nitroso-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXDYTPASFOWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996089 | |
| Record name | 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7458-08-4 | |
| Record name | 10,11-Dihydro-5-nitroso-5H-dibenz[b,f]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7458-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosodihydrodibenzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007458084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-5-nitroso-5H-dibenz[b,f]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Formation Mechanisms of N Nitrosodihydrodibenzazepine
Established Synthetic Pathways for N-Nitrosodihydrodibenzazepine
The deliberate synthesis of this compound is achieved through controlled chemical reactions involving specific precursors and reagents.
The primary precursor for the synthesis of this compound is 10,11-dihydro-5H-dibenzo[b,f]azepine , a dibenzazepine (B1670418) derivative also known as iminodibenzyl (B195756). usp.org This secondary amine serves as the substrate for the nitrosation reaction. The key chemical reactant that introduces the nitroso group (-NO) is a nitrosating agent, most commonly **sodium nitrite (B80452) (NaNO₂) **, which becomes reactive under acidic conditions. chemicea.com
The synthesis of the precursor itself, 10,11-dihydro-5H-dibenzo[b,f]azepine, can be accomplished through various organic chemistry methods, including the reduction of iminostilbene (B142622) or cyclization strategies involving appropriately substituted phenyl rings. nih.govbeilstein-journals.org
The nitrosation of 10,11-dihydro-5H-dibenzo[b,f]azepine requires careful optimization of reaction conditions to ensure high yield and purity of the N-nitroso product. The reaction is typically performed in an acidic medium, which protonates the nitrite to form nitrous acid (HNO₂), the active nitrosating species. imrpress.com
Key parameters for this reaction are detailed in the table below.
| Parameter | Optimized Condition | Rationale |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Common, effective, and readily available source of the nitroso group. chemicea.com |
| Solvent | Acetic Acid / Aqueous Systems | Provides the necessary acidic environment to generate the active nitrosating agent from sodium nitrite. |
| Temperature | 0–5°C | Minimizes the rate of side reactions, particularly the formation of degradation byproducts. |
| Molar Ratio | Near stoichiometric (e.g., 1:1.2 precursor to NaNO₂) | Ensures complete conversion of the precursor amine while minimizing excess nitrosating agent that could lead to side reactions. |
During the synthesis of N-nitroso compounds, the formation of unwanted byproducts can occur, reducing the yield and purity of the desired product. For this compound, a potential side reaction involves ring contraction, which can lead to acridine (B1665455) derivatives.
Several strategies can be employed to mitigate the formation of these byproducts.
| Mitigation Strategy | Description | Mechanism of Action |
| Low-Temperature Control | Maintaining the reaction temperature between 0°C and 5°C. | Reduces the activation energy available for competing reaction pathways, such as thermal degradation or rearrangement, thereby favoring the desired nitrosation reaction. |
| Use of Radical Scavengers | Addition of antioxidants like butylated hydroxytoluene (BHT). | Inhibits radical-mediated side reactions that can lead to the formation of complex impurities. |
| Inert Atmosphere | Conducting the reaction under an inert gas (e.g., nitrogen or argon). | Prevents oxidative side reactions that can degrade the precursor or the product. |
| Control of Stoichiometry | Precise control over the molar ratio of the amine precursor to the nitrosating agent. | Avoids excess nitrosating agent, which can promote secondary reactions and impurity formation. |
In Situ Formation of this compound in Diverse Chemical Matrices
This compound can form spontaneously (in situ) when its precursors are present together under favorable conditions, a significant concern in the pharmaceutical industry.
The formation of this compound as an impurity in drug products is a notable issue. dsm-firmenich.com It can arise from the reaction of a secondary amine with a nitrosating agent during the manufacturing process or during the product's shelf life. mdpi.com
The primary pathway involves:
Amine Source : The presence of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) as an impurity or degradation product of an active pharmaceutical ingredient (API). usp.org For example, it is a known impurity in the drug carbamazepine. usp.org
Nitrite Source : Trace amounts of nitrites are often present as impurities in common pharmaceutical excipients (inactive ingredients). mdpi.com
Reaction Conditions : The conditions during drug product manufacturing, such as wet granulation, heating, and drying, can facilitate the reaction between the amine and nitrite. mdpi.comfda.gov The presence of moisture and heat can accelerate nitrosamine (B1359907) formation. fda.gov
Research has demonstrated that this compound can be formed under conditions that simulate the human stomach. usp.orgnih.gov These studies are critical for assessing the risk of endogenous formation following ingestion of a drug product containing the necessary precursors.
Investigations have shown that drugs like carbamazepine, which contains the related iminostilbene and iminodibenzyl structures, are nitrosatable under simulated gastric conditions. usp.orgnih.gov In these experiments, this compound was identified as a primary product via thin-layer chromatography. usp.orgnih.gov
The key mechanistic factors include:
Acidic pH : The low pH of the stomach provides the acidic environment necessary for the conversion of ingested nitrites (from diet or other sources) into active nitrosating agents. imrpress.com
Inhibition : The formation of N-nitroso compounds under these model conditions was found to be significantly inhibited by the presence of ascorbic acid (Vitamin C). usp.orgnih.gov Ascorbic acid acts as a scavenger, reacting with the nitrosating agents before they can react with the amine. imrpress.com
Influence of Environmental and Processing Modulators on this compound Formation
The formation of N-nitrosamines, including this compound, is a chemical process contingent on the presence of a nitrosatable amine and a nitrosating agent under specific environmental conditions. acs.orgchemicea.com The kinetics and yield of this reaction are highly sensitive to several modulators, as detailed below.
pH The acidity of the reaction medium is a critical parameter in N-nitrosamine synthesis. The nitrosation process is significantly accelerated under acidic conditions, typically with an optimal pH range of 2.5 to 3.4, depending on the basicity of the amine involved. oregonstate.edu Below pH 5.5, nitrite is converted to nitrous acid, a key nitrosating species. nih.gov This acidic environment promotes the formation of potent nitrosating agents like dinitrogen trioxide (N₂O₃). oregonstate.edu Conversely, as the pH increases towards neutral or alkaline, the rate of nitrosation generally decreases significantly. acs.orgusp.org However, alternative pathways involving catalysts can sometimes facilitate N-nitrosamine formation even at neutral or alkaline pH. acs.orgnih.gov Studies have shown that some N-nitroso compounds are relatively stable in acidic conditions once formed, which is a factor in their persistence. nih.govreddit.com
Nitrite Concentration The concentration of the nitrosating agent, typically derived from a nitrite source, has a dramatic effect on the yield of the N-nitroso product. oregonstate.edu Research indicates that the reaction rate is often proportional to the square of the nitrite concentration, implying that the nitrosating agent is a dimer of nitrite, such as dinitrogen trioxide. oregonstate.edud-nb.info This second-order dependence means that even small increases in nitrite concentration can lead to a substantial increase in the formation of N-nitrosamines. oregonstate.edu Endogenous formation in the stomach can be driven by nitrite concentrations reaching 100-300 µM after consumption of nitrite-rich foods. d-nb.info
Presence of Catalysts and Inhibitors The rate of this compound formation can be significantly altered by the presence of catalytic or inhibitory substances.
Catalysts : Certain compounds can accelerate the nitrosation reaction. Carbonyl compounds, for example, can react with secondary amines to form an iminium ion, which is highly reactive towards nucleophiles like nitrite, thereby enhancing N-nitrosamine formation, particularly under neutral and basic conditions. nih.gov Peroxides may also favor N-nitrosation at atypical pH values (e.g., 6–10) by producing catalytically active aldehydes. acs.org Additionally, some microbial enzymes can catalyze nitrosation, which is a relevant pathway at neutral pH. pjoes.com Iodide-catalyzed processes have also been developed for the synthesis of N-nitrosamines. acs.orgorganic-chemistry.org
Inhibitors : Several compounds can inhibit N-nitrosamine formation by acting as "nitrite scavengers." biotech-asia.org These substances compete with the amine for the nitrosating agent. researchgate.net Ascorbic acid (Vitamin E) and α-tocopherol are well-documented inhibitors that work by rapidly reducing the nitrosating agent to non-nitrosating nitric oxide (NO). biotech-asia.orgresearchgate.netnih.gov Other phenolic antioxidants like caffeic acid and ferulic acid, as well as amino acids such as glycine, lysine, and histidine, have also demonstrated significant inhibitory effects. researchgate.netnih.govsenpharma.vn Studies show that incorporating these inhibitors into formulations can reduce nitrosamine generation by over 80%. researchgate.net
| Modulator | Effect on Formation | Key Research Findings |
|---|---|---|
| pH | Formation is strongly favored in acidic conditions (optimal pH ~2.5-3.4). oregonstate.edu | Acidic pH converts nitrite to highly reactive nitrous acid and its derivatives (e.g., N₂O₃), accelerating the reaction. oregonstate.edunih.gov The rate decreases significantly at neutral or alkaline pH. acs.org |
| Nitrite Concentration | Increases formation yield dramatically. | The reaction rate is often proportional to the square of the nitrite concentration, indicating a potent effect on yield. oregonstate.edud-nb.info |
| Catalysts | Accelerate the rate of formation. | Carbonyl compounds can form reactive iminium ions that enhance nitrosation. nih.gov Certain bacteria can also catalyze the reaction. pjoes.com |
| Inhibitors | Decrease or prevent formation. | Antioxidants like Ascorbic Acid and α-Tocopherol act as nitrite scavengers, reducing the nitrosating agent. researchgate.netnih.govsenpharma.vn Amino acids (glycine, lysine) also show inhibitory effects. nih.gov |
Mitigation Strategies for Dimerization and Polymerization in this compound Synthesis
During the synthesis of this compound, side reactions such as dimerization and polymerization can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The dibenzazepine moiety itself can be a precursor in polymerization reactions, such as dehalogenative polycondensation, to form poly(dibenzazepine)s. researchgate.netgoogle.com Several strategies can be employed to control these competing reactions.
A primary strategy is the control of reaction temperature. Conducting the synthesis at low temperatures can slow the kinetics of unwanted side reactions, including dimerization and polymerization. conicet.gov.ar For instance, the transformation of tertiary amine-derived precursors proceeds slowly at low temperatures. pjoes.com
The use of specific inhibitors can also mitigate undesired side reactions. Radical scavengers are employed to disrupt chain propagation mechanisms that lead to polymerization. researchgate.net
Furthermore, controlling the reaction environment is crucial. Removing volatile byproducts, such as nitric oxide, from the reaction mixture can prevent reverse reactions and the subsequent formation of undesired compounds. google.com The choice of solvent and maintaining an inert atmosphere can also enhance the stability of the nitroso group and suppress the formation of oxidative byproducts. Adjusting the pH away from the optimal range for side reactions and carefully controlling the stoichiometry of reactants are fundamental process controls to maximize the yield of the monomeric N-nitroso compound. acs.org
| Mitigation Strategy | Mechanism of Action | Example/Condition |
|---|---|---|
| Low Temperature | Reduces the rate of undesired side reactions like dimerization and polymerization. pjoes.com | Performing the synthesis at reduced temperatures (e.g., -35 °C) has been shown to increase the yield of the desired nitrosamine product by minimizing decomposition and side reactions. conicet.gov.ar |
| Inhibitors/Scavengers | Disrupts polymerization pathways. | Antioxidants such as butylated hydroxytoluene (BHT) can be added as radical scavengers to inhibit radical-mediated chain propagation. researchgate.net |
| pH Control | Shifts the reaction equilibrium away from conditions that favor side reactions. | Adjusting the formulation to be less acidic can strongly decrease the rate of nitrosation and associated side reactions. acs.orgsenpharma.vn |
| Removal of Byproducts | Prevents reverse reactions and subsequent impurity formation. | Applying a vacuum to remove volatile decomposition products like nitric oxide (NO) from the reaction mass prevents them from re-reacting. google.com |
| Inert Atmosphere | Suppresses the formation of oxidative byproducts. | Carrying out the reaction under nitrogen or argon sparging minimizes oxidation. |
Chemical Reactivity and Degradation Pathways of N Nitrosodihydrodibenzazepine
Intrinsic Chemical Transformation Profiles of N-Nitrosodihydrodibenzazepine
The inherent reactivity of this compound gives rise to distinct reaction pathways, leading to the formation of different classes of chemical compounds. These transformations can be broadly categorized into those that alter the fundamental ring structure and those that modify substituents while preserving the core dibenzazepine (B1670418) nucleus.
Ring Contraction Reactions Leading to Alternative Aromatic Derivatives (e.g., acridine (B1665455) derivatives)
Under the influence of heat or light, this compound can undergo ring contraction to form acridine derivatives. This transformation is a significant pathway, particularly under thermal or photochemical stress. The reaction can yield various acridine-based compounds, such as acridine itself, acridine-9-carboxaldehyde, and 9-methylacridine. The specific products and their yields are highly dependent on the reaction conditions, including the solvent and the presence of oxygen. For instance, acid catalysis in polar solvents like acetic acid has been shown to favor the formation of acridine, with yields reaching up to 60%.
To mitigate this ring contraction, especially during synthesis or handling, certain precautions can be taken. Maintaining low temperatures, between 0–5°C, can significantly reduce the yield of acridine derivatives to less than 2%. Additionally, the use of radical scavengers, such as butylated hydroxytoluene (BHT), can inhibit the radical-mediated pathways that contribute to this transformation.
Reaction Pathways Preserving the Dibenzazepine Nucleus (e.g., 2-nitro-5H-dibenz(b,f)azepine formation)
In contrast to ring contraction, certain reaction conditions allow for the modification of the this compound molecule while keeping the dibenzazepine heterocyclic structure intact. One such pathway leads to the formation of 2-nitro-5H-dibenz(b,f)azepine. This type of reaction is favored in non-polar solvents and under inert atmospheres, which suppress oxidative processes and ring-opening. Under these conditions, the dibenzazepine core remains stable, and the transformation occurs at a substituent level. Other products that retain the heterocyclic nucleus include 5H-dibenz(b,f)azepine.
Chemical Degradation Processes and Environmental Fate Modeling of this compound
The stability of this compound is a critical factor in its environmental persistence and transformation. Various environmental factors, including light, heat, and the chemical nature of the surrounding medium, can induce its degradation through several pathways.
Photochemical Degradation Pathways and Reaction Products
Exposure to light can trigger the photochemical degradation of this compound. This process often leads to the formation of ring contraction products, similar to those observed under thermal stress, such as acridine and its derivatives. The photochemical reactivity can be monitored using techniques like UV-Vis spectroscopy to track the formation of these degradation products. The specific products formed and the rate of degradation can be influenced by the wavelength and intensity of the light, as well as the presence of other chemical species in the environment.
Thermal Decomposition Profiles and Analysis of Intermediates
Thermal analysis, using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is employed to determine the decomposition temperatures of this compound. N-nitroso compounds, in general, are known to be less thermally stable than their parent amine compounds. For example, N-nitroso-pendimethalin begins to decompose at approximately 120°C, whereas the parent compound is stable up to around 200°C. google.com The rate of decomposition of these compounds typically increases exponentially with temperature. google.com At temperatures of 170°C or higher, the decomposition can be essentially complete within eight hours or less. google.com The thermolysis of N-nitroso compounds can lead to the formation of the parent amine and other byproducts. google.com
Table 1: Thermal Decomposition Characteristics of a Related N-Nitroso Compound
| Parameter | Value |
| Onset Decomposition Temperature | ~120°C |
| Time for Complete Decomposition at 160°C | ≤ 1 day |
| Time for Complete Decomposition at 170°C | ≤ 8 hours |
| Time for Complete Decomposition at 180°C | ≤ 60 minutes |
This data is for N-nitroso-pendimethalin and is presented as an illustrative example of the thermal behavior of N-nitroso compounds. google.com
Acid-Catalyzed and Base-Catalyzed Hydrolysis and Transformation Mechanisms
The stability of this compound is also dependent on the pH of the surrounding medium. Both acidic and basic conditions can catalyze its hydrolysis and transformation.
Acid-Catalyzed Hydrolysis: In acidic environments, the hydrolysis of N-nitrosoamines is a well-documented process. rsc.org The reaction is initiated by the protonation of the nitroso group, which increases the electrophilicity of the nitrogen atom, making it susceptible to nucleophilic attack by water. lumenlearning.comresearchgate.net The N-N bond in the protonated species can be surprisingly long, resembling an amine-stabilized nitrosonium ion. rsc.org The dissociation of the protonated intermediate to an amine and a nitrosonium ion is a critical step in the denitrosation process. rsc.org The energy barrier for this dissociation can be influenced by solvent effects. rsc.org
Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of related compounds like esters proceeds via a different mechanism. chemistrysteps.com While not directly analogous, the principles of base-catalyzed hydrolysis involve the nucleophilic attack of a hydroxide (B78521) ion. In the case of esters, this leads to an irreversible reaction because the resulting carboxylic acid is deprotonated to a carboxylate ion, which is no longer electrophilic. chemistrysteps.com The specific pathways for the base-catalyzed hydrolysis of this compound would require further investigation but are expected to involve nucleophilic attack and potential cleavage of the N-nitroso bond.
The pH-dependent degradation can be profiled to identify the various hydrolyzed intermediates that are formed under different acidic and basic conditions.
Analytical Chemistry Methodologies for N Nitrosodihydrodibenzazepine
Advanced Chromatographic Techniques for the Separation and Detection of N-Nitrosodihydrodibenzazepine
The detection of N-nitrosamine impurities at trace levels requires analytical methods with high sensitivity and selectivity. nih.gov Advanced analytical techniques are essential to accurately detect and quantify these impurities in pharmaceutical products. nih.govnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are critical for enhancing analytical methodologies. nih.govresearchgate.net
High-Resolution Supercritical Fluid Chromatography Coupled with Mass Spectrometry (SFC-MS)
Supercritical Fluid Chromatography (SFC) is a powerful technique for the analysis of N-nitrosamines. fu-berlin.de SFC methods can be developed for the analysis of complex matrices and for the low-level detection of impurities. soton.ac.uk The unique properties of SFC allow for the rapid and systematic development of robust and sensitive analytical methods capable of separating various nitrosamines and achieving detection at trace levels. fu-berlin.de This technique is recognized as a cutting-edge tool for controlling N-nitrosamine impurities. nih.govresearchgate.net When coupled with mass spectrometry, SFC-MS provides a highly selective and sensitive method for the simultaneous determination of multiple compounds. nih.govnih.gov
Key Advantages of SFC-MS for Nitrosamine (B1359907) Analysis:
High Resolution and Speed: SFC can offer faster separations compared to traditional liquid chromatography.
Sensitivity: Coupling with MS allows for detection at very low concentrations. fu-berlin.de
Versatility: Capable of analyzing a range of compounds in various matrices. soton.ac.uk
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Utilizing Isotopic Labeling Approaches
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantification of nitrosamine impurities. shimadzu.com The development of LC-MS/MS methods is crucial for detecting the low levels of nitrosamines that are of regulatory concern. nih.gov These methods need to be sensitive, selective, precise, and accurate to ensure reliable quantification. nih.govresearchgate.net
The use of stable isotope-labeled internal standards is a common approach to improve the accuracy and precision of LC-MS/MS quantification. uvic.ca In this strategy, a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) is added to the sample. This internal standard co-elutes with the unlabeled analyte and is distinguished by the mass spectrometer due to its different mass. This compensates for variations in sample preparation and matrix effects during ionization, leading to more reliable results. uvic.ca LC-MS/MS methods are validated to be simple, reproducible, sensitive, and robust. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique for determining nitrosamines, particularly in solvents. shimadzu.com It is frequently used for the quantification of various N-nitrosamine impurities in pharmaceutical ingredients and products. nih.gov The method is suitable for the analysis of volatile compounds that may be present as byproducts from the synthesis or degradation of the main compound. hrpub.org
However, the analysis of certain nitrosamines by GC-MS can be challenging. Some compounds, like N-Nitrosodiphenylamine, can decompose at the high temperatures of the GC injection port. osha.gov This thermal instability can lead to inaccurate results if not properly addressed, often requiring specific cleanup procedures before analysis. osha.gov Therefore, while GC-MS is a powerful tool, careful method development is required to ensure the integrity of the analyte during analysis.
Quantitative Determination of this compound in Trace Concentrations
The quantitative determination of N-nitrosamines at trace concentrations is critical due to their low specification limits. nih.gov Analytical methods must be validated to prove they are suitable for their intended purpose, ensuring reliability, accuracy, and consistency. patsnap.com
Method Validation Parameters: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Method validation is a critical process for ensuring that analytical results are scientifically sound and reproducible. patsnap.com Key parameters evaluated during validation include linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ). iajps.comjuniperpublishers.com
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. patsnap.com A calibration curve is generated by analyzing samples with known concentrations to statistically evaluate the linearity. patsnap.com Linearity studies often cover a range from the LOQ to 150% of the specification level. iajps.com
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. patsnap.comjuniperpublishers.com It is often determined by establishing a signal-to-noise ratio of 3:1. juniperpublishers.com
Limit of Quantification (LOQ): The LOQ represents the lowest concentration of an analyte that can be quantitatively measured with suitable precision and accuracy. patsnap.comjuniperpublishers.com It is a crucial parameter for determining the method's sensitivity. patsnap.com The LOQ is typically established where the signal-to-noise ratio is 10:1. juniperpublishers.com For chromatographic methods, the FDA provides specific criteria for the Lower Limit of Quantification (LLOQ) to reduce variability in sensitivity assessments. tbzmed.ac.ir
The table below illustrates typical validation parameters for a hypothetical LC-MS/MS method for this compound.
| Parameter | Typical Value/Range | Description |
| Linearity (R²) | ≥ 0.99 | Indicates a strong linear relationship between concentration and response. nih.gov |
| LOD | 0.2 - 0.5 ng/mL | The lowest concentration at which the analyte can be reliably detected. nih.govnih.gov |
| LOQ | 0.5 - 1.0 ng/mL | The lowest concentration that can be accurately and precisely quantified. nih.govnih.gov |
Cross-Validation Protocols Employing Certified Reference Standards
The accuracy of quantitative analysis relies heavily on the use of high-purity Certified Reference Materials (CRMs). nih.gov CRMs are standards that have been characterized for their properties, such as identity and purity, and are produced under a robust quality system, often with accreditation to standards like ISO 17034. cpachem.com
Cross-validation protocols involve comparing the results obtained from a new or validated analytical method against those from a well-characterized reference method or by using a certified reference standard. patsnap.com This process is essential for verifying the accuracy of the method. patsnap.com For this compound, commercially available reference standards are used to prepare calibration curves and quality control samples. synthinkchemicals.comsynchemia.com These standards come with a Certificate of Analysis that provides comprehensive characterization data, including purity determined by techniques like HPLC, NMR, and Mass Spectrometry. synthinkchemicals.com The use of these CRMs ensures that the quantitative data generated is traceable and reliable. nih.gov
Impurity Profiling of this compound in Complex Chemical Systems
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. biomedres.usmedwinpublishers.comnih.gov For this compound, a potential impurity in certain pharmaceutical products, rigorous analytical methodologies are required for its detection, characterization, and quantification, even at trace levels. biomedres.usmedwinpublishers.com The presence of such impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. medwinpublishers.com
The detection and characterization of this compound in pharmaceutical formulations necessitate highly sensitive and selective analytical techniques. The complexity of the drug matrix requires methods that can effectively separate the target analyte from the API and other excipients.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation and purity assessment of pharmaceutical compounds. nih.gov For this compound, HPLC methods are employed to determine its purity. synchemia.com A typical HPLC system consists of a high-pressure pump, an injector, a chromatographic column, and a detector. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve the desired separation.
Hyphenated Techniques: To enhance the sensitivity and specificity of detection, HPLC is often coupled with mass spectrometry (LC-MS). biomedres.usnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of LC with the mass analysis capabilities of MS. biomedres.usnih.gov It allows for the detection of impurities at very low concentrations and provides information about their molecular weight, which is crucial for identification. biomedres.us
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable nitrosamines, GC-MS is another valuable tool. biomedres.us The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.
The selection of the appropriate methodology depends on the specific characteristics of the pharmaceutical formulation and the regulatory requirements for impurity testing.
Given the potential toxicity of nitrosamine impurities, quantifying them at ultratrace levels (parts per billion or even parts per trillion) is often necessary.
Tandem Mass Spectrometry (MS/MS): LC-MS/MS and GC-MS/MS are the preferred techniques for ultratrace quantification. In MS/MS, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity by filtering out background noise from the matrix.
High-Resolution Mass Spectrometry (HRMS): LC-HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. This is particularly useful for the identification and confirmation of trace-level impurities.
Sample Preparation: Effective sample preparation is crucial for achieving low detection limits. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often used to concentrate the analyte and remove interfering substances from the sample matrix before instrumental analysis.
Structural Elucidation Techniques for this compound and its Chemical Derivatives
The unambiguous identification and structural confirmation of this compound and its derivatives rely on a combination of spectroscopic and crystallographic techniques.
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic absorption bands for the N-N=O (nitrosamine) group, aromatic C-H, and aliphatic C-H bonds would be expected. pw.edu.pl
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N=O stretch | 1486–1408 |
| Aromatic C-H stretch | 3100–3000 |
| Aliphatic C-H stretch | 3000–2850 |
| C-N stretch | 1118-1110 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. ijprajournal.commu-varna.bgijnrd.orgusp.org This absorption corresponds to the excitation of electrons to higher energy levels. ijprajournal.com Nitrosamines typically exhibit two absorption bands: a high-intensity band around 230-235 nm and a lower-intensity band around 345-374 nm. pw.edu.pl
| Electronic Transition | Approximate Wavelength (λmax) |
| π → π | ~230-235 nm |
| n → π | ~345-374 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the detailed structure of a molecule by providing information about the connectivity and chemical environment of atoms. nih.govencyclopedia.pubthieme-connect.de For this compound, ¹H NMR and ¹³C NMR would be used. encyclopedia.pub A Certificate of Analysis for this compound confirms that ¹H NMR is used for its structural confirmation. synchemia.com The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum allow for the precise mapping of the hydrogen and carbon atoms within the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. osti.govnih.govrsc.org A Certificate of Analysis confirms the use of mass spectrometry for the identification of this compound. synchemia.com The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. nih.gov Aliphatic nitrosamines often show a molecular ion peak and characteristic losses of fragments such as OH. nih.gov
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, no specific crystallographic data for this compound has been identified in publicly available literature to date. If a suitable single crystal of this compound were to be grown, this technique could provide definitive structural information.
Role and Implications of N Nitrosodihydrodibenzazepine in Chemical and Manufacturing Processes
N-Nitrosodihydrodibenzazepine as a Process-Related Impurity in Pharmaceutical Manufacturing
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for health authorities and manufacturers. nih.gov These impurities can arise at various stages, from the synthesis of the active pharmaceutical ingredient (API) to the formulation and storage of the final drug product. gmpinsiders.com N-NDBA is one such impurity that can form when a vulnerable amine reacts with a nitrosating agent. chemicea.com
Origins and Control Strategies in Active Pharmaceutical Ingredient (API) Synthetic Routes
The synthesis of APIs is a multistep process where the potential for impurity formation is a key consideration. conicet.gov.ar Process-related impurities can originate from starting materials, intermediates, by-products, or reagents used during synthesis. conicet.gov.ar In the context of N-NDBA, its formation is linked to the presence of a secondary amine precursor, dihydrodibenzazepine, which can react with nitrosating agents.
The primary nitrosating agents of concern are often nitrites, which can be present as impurities in raw materials or reagents. nih.gov The reaction conditions, such as pH, temperature, and the presence of catalysts, can significantly influence the rate and extent of nitrosamine (B1359907) formation. fda.gov
Control Strategies in API Synthesis:
To mitigate the risk of N-NDBA formation during API synthesis, several control strategies are employed:
Raw Material Qualification: Rigorous testing of starting materials and reagents for nitrite (B80452) impurities is crucial. aquigenbio.com
Process Optimization: Modifying reaction conditions, such as adjusting pH and temperature, can minimize the formation of N-nitrosamines. fda.gov
Use of Scavengers: Introducing agents that can react with and remove nitrosating agents from the reaction mixture.
Purification Processes: Implementing effective purification steps at the end of the synthesis to remove any formed N-NDBA from the final API.
A critical aspect of controlling process-related impurities involves a thorough understanding of the synthetic route and potential side reactions. conicet.gov.ar This knowledge allows for the development of a robust control strategy that ensures the final API meets the required purity standards.
Formation during Drug Product Formulation and Storage Conditions
The potential for N-NDBA formation does not end with the synthesis of the API. The formulation of the drug product and its subsequent storage can also provide conditions conducive to nitrosation. nih.gov Even if the API is free of N-NDBA, the impurity can form in the finished dosage form.
The risk of nitrosamine formation in a drug product is influenced by several factors, including:
Presence of Vulnerable Amines: The API itself or its degradation products may contain secondary or tertiary amine functionalities that are susceptible to nitrosation. nih.gov
Presence of Nitrosating Agents: Nitrite impurities are often found in commonly used pharmaceutical excipients. nih.gov
Manufacturing Processes: Processes such as wet granulation can bring the amine and nitrite into close contact in an aqueous environment, facilitating the reaction. nih.gov
Storage Conditions: Factors like temperature, humidity, and light exposure during storage can affect the stability of the drug product and potentially promote the formation of nitrosamines. uspnf.com
Studies have shown that the rate and extent of N-nitrosamine formation are dependent on factors like the solubility of the amine and the level of nitrite present. nih.gov
Influence of Excipients and Manufacturing Process Parameters on this compound Levels
Excipients, the inactive ingredients in a drug product, play a significant role in the potential for N-NDBA formation. ipec-europe.org While not typically a direct source of nitrosamines, some excipients can contain residual nitrites from their manufacturing process. ipec-europe.org The concentration of these nitrites can vary between different excipients, manufacturers, and even batches. ipec-europe.org
The interaction between these residual nitrites and a vulnerable amine in the API is a primary pathway for N-NDBA formation within the drug product. ipec-europe.org The risk is not solely dependent on the presence of nitrites; the specific conditions of the formulation and manufacturing process are also critical. ipec-europe.org
| Factor | Influence on this compound Formation |
| Nitrite Levels in Excipients | Higher levels of residual nitrites in excipients increase the risk of nitrosamine formation. nih.govnih.gov |
| Manufacturing Process | Wet granulation has been identified as a higher-risk process compared to direct compression or dry blending, as it provides an aqueous environment for the reaction to occur. nih.gov |
| API Solubility | The solubility of the amine-containing drug substance can impact its availability to react with nitrites. nih.gov |
| Inhibitors | The presence of certain compounds, such as ascorbic acid, in the formulation can inhibit nitrosamine formation. nih.gov |
| Moisture Content | The presence of water is a key factor, and controlling moisture content in the final product is a potential mitigation strategy. ipec-europe.org |
Considerations of this compound in Regulatory Analytical Science
The potential presence of N-nitrosamines like N-NDBA in pharmaceuticals has led to increased regulatory scrutiny globally. aquigenbio.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the control of these impurities. aquigenbio.comfda.gov This has placed a strong emphasis on the development and validation of sensitive analytical methods and the implementation of risk-based approaches to impurity control.
Analytical Method Development for Compliance with Regulatory Guidelines (e.g., ICH Q2(R1))
To ensure the safety of pharmaceutical products, it is essential to have reliable analytical methods to detect and quantify N-NDBA at trace levels. The development and validation of these methods must adhere to stringent regulatory guidelines, such as those outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline. fda.govich.orggmp-compliance.org
The ICH Q2(R1) guideline provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose. researchgate.neteuropa.eu For an impurity like N-NDBA, the analytical method must be validated for several key parameters:
| Validation Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. fda.govich.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org |
| Accuracy | The closeness of the test results obtained by the method to the true value. ich.org |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fda.govich.org |
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and powerful technique for the trace-level determination of nitrosamine impurities.
Application of Nitrosation Assays for Process Understanding and Impurity Control
Nitrosation assays are valuable tools for understanding the potential for N-nitrosamine formation in a given drug product. These assays typically involve incubating the drug substance and excipients under conditions that mimic those found during manufacturing or within the human stomach to assess the propensity for nitrosation. nih.gov
By conducting nitrosation assays, pharmaceutical scientists can:
Identify Risks Early: Proactively identify the potential for N-NDBA formation during drug development.
Understand Formation Pathways: Investigate the factors that contribute to nitrosamine formation, such as the source of nitrites and the reactivity of the amine.
Evaluate Mitigation Strategies: Test the effectiveness of control measures, such as the inclusion of inhibitors like ascorbic acid. nih.govnih.gov
The data generated from these assays are crucial for conducting comprehensive risk assessments as required by regulatory agencies. This proactive approach helps to ensure that appropriate control strategies are implemented throughout the product lifecycle to minimize the risk of N-NDBA contamination.
This compound as a Model Compound for Broader Nitrosamine Research
This compound serves as a significant model compound in the broader field of N-nitrosamine research. Its structure, which is related to impurities found in certain pharmaceuticals, provides a valuable platform for investigating the fundamental aspects of nitrosamine reactivity and stability. usp.org By studying this specific molecule, researchers can gain insights into the behavior of a class of compounds known for their potential carcinogenicity. nih.gov The comparison between this compound and its unsaturated analogue, N-Nitroso-5H-dibenz(b,f)azepine, is particularly illuminating for understanding how subtle changes in molecular structure can dramatically influence chemical properties.
Comparative Chemical Reactivity Studies with Analogous N-Nitroso Compounds (e.g., N-Nitroso-5H-dibenz(b,f)azepine)
The chemical reactivity of this compound is best understood when contrasted with its unsaturated counterpart, N-Nitroso-5H-dibenz(b,f)azepine (also known as N-nitroso-iminostilbene). usp.org The primary structural difference is the saturation of the ethylene (B1197577) bridge (the 10,11-dihydro feature) in this compound, which eliminates the aromatic character of that part of the heterocyclic ring system present in N-Nitroso-5H-dibenz(b,f)azepine. This seemingly minor modification leads to significant differences in their chemical behavior and stability.
N-Nitroso-5H-dibenz(b,f)azepine is known to undergo ring contraction reactions when heated or exposed to light, leading to the formation of various acridine (B1665455) derivatives, including acridine, acridine-9-carboxaldehyde, and 9-methylacridine. The yields of these products are highly dependent on reaction conditions such as the solvent and the presence of oxygen. Other reaction pathways for this unsaturated compound involve the retention of the heterocyclic nucleus, yielding products like 5H-dibenz(b,f)azepine.
In contrast, the dihydrogenated structure of this compound is believed to confer greater stability under similar acidic or thermal conditions. The partial saturation reduces the ring strain and aromaticity that drives the ring contraction observed in the unsaturated analogue. While both compounds can be formed under simulated gastric conditions from precursor drugs like trimipramine (B1683260) and carbamazepine, their subsequent reactivity profiles diverge significantly. usp.org
Table 1: Comparative Reactivity of this compound and N-Nitroso-5H-dibenz(b,f)azepine
| Feature | This compound | N-Nitroso-5H-dibenz(b,f)azepine |
|---|---|---|
| Structure | Partially saturated (10,11-dihydro) dibenzazepine (B1670418) core. | Unsaturated, aromatic dibenzazepine core. cymitquimica.com |
| Key Reactivity | Considered more stable; less prone to ring contraction. | Undergoes ring contraction under heat or light to form acridine derivatives. |
| Reaction Products | Less documented, implies greater stability. | Acridine, acridine-9-carboxaldehyde, 9-methylacridine, 5H-dibenz(b,f)azepine. |
| Influencing Factors | Greater stability suggested under acidic or thermal stress. | Reactions are sensitive to solvent choice and oxygen presence. |
Investigations into the Chemical Behavior of Dihydrogenated Versus Unsaturated N-Nitroso Structures
The structural dichotomy between this compound and N-Nitroso-5H-dibenz(b,f)azepine provides a clear case study for the differing chemical behaviors of dihydrogenated (aliphatic-like) versus unsaturated (aromatic-like) N-nitroso compounds. A key aspect of nitrosamine toxicology involves metabolic activation, often through enzymatic α-hydroxylation, which is a primary mechanism for their carcinogenicity. nih.gov
In this compound (also referred to as N-nitrosoiminodibenzyl), the nitrogen atom is bonded to two aliphatic carbons of the dihydro-azepine ring, but these carbons lack α-hydrogens. usp.org The absence of α-hydrogens to the nitroso-substituted nitrogen atom is a critical structural feature. This lack of alpha-hydrogens may suggest a lower risk for the typical metabolic activation pathway that leads to the formation of unstable diazonium ions, a known DNA alkylating agent. usp.orgnih.gov Although it has an aliphatic nitrogen, the presence of two bulky aromatic substituents and the impossibility of α-hydroxylation make its reactivity distinct and potentially lower. usp.org
Conversely, in N-Nitroso-5H-dibenz(b,f)azepine (N-nitrosoiminostilbene), the nitroso group is attached to a nitrogen atom that is part of an aromatic system. This aromaticity itself confers a high degree of stability to the ring, making the typical α-hydroxylation and subsequent dealkylation pathway impossible as it would require breaking open the aromatic ring. usp.org While alternative mechanisms of action exist for aromatic nitrosamines, they are generally considered less potent than their aliphatic counterparts. usp.org Studies comparing dialkylnitrosamines with diarylnitrosamines have shown that the former decompose much more rapidly, which is attributed to the susceptibility of the α-protons to abstraction—a pathway unavailable to diarylnitrosamines. nih.gov This general principle supports the observed stability differences between the dihydrogenated and unsaturated dibenzazepine-based nitrosamines.
Table 2: Chemical Behavior of Dihydrogenated vs. Unsaturated N-Nitroso Structures
| Characteristic | Dihydrogenated N-Nitroso (e.g., this compound) | Unsaturated N-Nitroso (e.g., N-Nitroso-5H-dibenz(b,f)azepine) |
|---|---|---|
| Nature of N-Substituents | Aliphatic-like, but with no α-hydrogens. usp.org | Part of an aromatic system. usp.org |
| Susceptibility to α-Hydroxylation | Considered impossible due to the lack of α-hydrogens. usp.org | Not a viable pathway as it would disrupt the aromatic ring. usp.org |
| Primary Decomposition Pathway | More stable than typical dialkylnitrosamines due to structural hindrance. usp.org | Ring contraction reactions are a notable pathway. |
| General Stability | Relatively stable; decomposition is not facile. usp.org | The aromatic ring is stable, but susceptible to rearrangement under specific conditions (heat/light). usp.org |
Computational and Theoretical Investigations of N Nitrosodihydrodibenzazepine
Quantum Chemical Studies of N-Nitrosodihydrodibenzazepine Molecular Structure and Electronic Properties
Quantum chemical methods are instrumental in defining the fundamental structural and electronic characteristics of N-NO-DBA. These studies form the basis for understanding its chemical behavior.
The this compound molecule possesses a non-planar, seven-membered dihydrodiazepine ring, which imparts significant conformational flexibility. This central ring, fused to two benzene (B151609) rings, can adopt various conformations, with the boat-like form being a common arrangement for the dibenzazepine (B1670418) scaffold. researchgate.net The introduction of a nitroso group at the nitrogen atom further influences the molecule's geometry and the energetic landscape of its conformations.
Computational studies, often employing variable temperature NMR analysis and computer programs like LAOCN3, can identify and quantify the relative abundances of different conformational isomers in solution. capes.gov.br For the parent 10,11-dihydro-5H-dibenzo[b,f]azepine ring system, the seven-membered ring is known to undergo inversion, and the energy barrier for this process can be determined computationally. researchgate.net In N-NO-DBA, the presence of the nitroso group introduces the possibility of syn/anti isomerism and restricted rotation around the N-N bond, adding another layer of complexity to its stereochemistry.
A detailed conformational analysis would involve mapping the potential energy surface (PES) by systematically rotating key dihedral angles. researchgate.net This allows for the identification of low-energy conformers and the transition states that separate them. Such studies are crucial as the biological activity and reactivity of a molecule are often dictated by its preferred three-dimensional shape.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Significance |
| C1-C10-C11-C6 | Defines the twist of the seven-membered ring | Determines the overall boat/chair-like conformation |
| C10-N5-N-O | Describes the orientation of the nitroso group relative to the ring | Influences steric interactions and electronic properties |
| C6-C5a-N5-N | Defines the puckering of the ring at the nitrogen atom | Affects the accessibility of the nitrogen lone pair |
This table presents hypothetical but representative dihedral angles crucial for the conformational analysis of this compound based on general principles of stereochemistry.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. nih.govekb.eg By applying DFT calculations, typically with basis sets like B3LYP/6-31G**, one can obtain optimized molecular geometries and a wealth of information about the distribution of electrons and the nature of chemical bonds. scispace.com
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For dibenzazepine derivatives, electron density in the HOMO is often distributed across the benzene rings and the heteroatoms, while the LUMO may be localized differently depending on the substituents. mdpi.com
Natural Bond Orbital (NBO) analysis provides further detail on charge distribution and bonding interactions. mdpi.com It can elucidate the hybridization of atomic orbitals and the nature of the N-N and N-O bonds within the nitroso group, including delocalization and hyperconjugative interactions. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution, identifying regions prone to electrophilic or nucleophilic attack. scispace.com
Table 2: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability and reactivity |
| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule |
| N-N Bond Length | 1.35 Å | Shorter than a typical single bond, suggesting some double bond character |
| N-O Bond Length | 1.22 Å | Typical for a nitroso group |
Note: The values in this table are illustrative, based on typical DFT calculation results for similar N-nitroso compounds, and serve to represent the type of data generated in such a study.
Reaction Mechanism Modeling for this compound Formation and Degradation
Computational modeling is essential for mapping the complex reaction pathways involved in the formation and breakdown of N-nitrosamines. These studies can predict the most likely mechanisms by calculating the energy profiles of various potential routes.
The formation of this compound occurs via the nitrosation of its precursor, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl). beilstein-journals.orgsyr.edu DFT calculations can model this reaction by identifying the structures of reactants, transition states, intermediates, and products along the reaction coordinate. researchgate.net
By calculating the energies of these species, a potential energy surface can be constructed. The height of the energy barriers (activation energies) between intermediates determines the kinetics of the reaction and which pathways are favored. nih.gov For instance, computational studies on the formation of other nitrosamines, like N-nitrosodimethylamine (NDMA), have detailed the reaction steps, including initial hydrogen abstraction followed by oxidation. nih.gov Similar DFT studies on N-NO-DBA would elucidate the precise mechanism of nitrosation and identify the rate-determining step. researchgate.net These calculations can also model competing degradation pathways, such as acid-catalyzed denitrosation or photolytic cleavage, providing a comprehensive picture of the compound's stability.
Table 3: Hypothetical Energy Barriers for this compound Reactions
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Implication |
| Nitrosation of Precursor | Formation of N-N bond | 15-20 | Favorable under acidic conditions with a nitrite (B80452) source |
| Acid-Catalyzed Denitrosation | Protonation and N-N bond cleavage | 25-30 | Occurs under strong acidic conditions but may be slower than formation |
| Photolytic Degradation | N-NO bond homolysis | ~35 | Requires UV light; indicates potential for environmental degradation |
This table provides hypothetical, yet plausible, activation energies for key reaction pathways involving this compound to illustrate the output of DFT-based reaction modeling.
Beyond static energy calculations, computational simulations can model the dynamic behavior of these reactions. Denitrosation, the cleavage of the N-NO bond, is a critical degradation pathway. The N-NO bond dissociation energy (BDE) is a key parameter that can be determined computationally and experimentally. nih.govnih.gov Studies on similar molecules have shown that homolytic cleavage (forming a nitrogen radical and a nitric oxide radical) is often energetically more favorable than heterolytic cleavage (forming ions). nih.gov
The BDE for the N-NO bond in N-nitroso compounds typically falls in the range of 33-35 kcal/mol for homolytic cleavage. nih.gov This relatively low bond energy explains why many nitrosamines can act as nitric oxide (NO) donors under certain conditions, such as upon one-electron reduction or exposure to light. nih.govarkat-usa.org Simulating the reaction dynamics can provide insights into the lifetime of reactive intermediates and the factors that influence the release of NO, which is crucial for understanding the compound's biological and toxicological mechanisms.
In Silico Prediction of this compound Chemical Behavior in Various Environments
In silico toxicology and predictive modeling offer efficient, computer-based alternatives to traditional testing for assessing the potential hazards of chemicals. researchgate.netnih.gov These methods use Quantitative Structure-Activity Relationship (QSAR) models and other algorithms to predict a compound's properties based on its chemical structure. researchgate.netnih.gov
For this compound, in silico tools can be used to predict a range of endpoints. This includes assessing its potential for mutagenicity, which is a hallmark concern for nitrosamines. ceon.rs Predictive models, such as those available in the OECD QSAR Toolbox or other specialized software, analyze the molecule for structural alerts—substructures known to be associated with toxicity. chemrxiv.orgresearchgate.net The nitroso functional group itself is a well-known structural alert for mutagenicity. nih.gov
Beyond toxicity, these computational tools can predict physicochemical properties relevant to the compound's environmental fate and behavior, such as its solubility, stability in different media, and potential to be metabolized into other compounds. ceon.rs This predictive approach is a key component of modern risk assessment, allowing for the early identification of potential hazards and helping to guide further experimental testing. researchgate.netresearchgate.net
Predictive Modeling for Compound Stability and Chemical Reactivity
Computational modeling serves as a powerful tool in predicting the stability and chemical reactivity of this compound. Through various in silico techniques, researchers can gain insights into the molecule's intrinsic properties without the need for extensive and resource-intensive laboratory experiments. usp.org These methods are particularly valuable for understanding the behavior of nitrosamine (B1359907) impurities in different chemical environments.
One of the fundamental approaches employed is Density Functional Theory (DFT) , a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the geometric and energetic properties of this compound, providing a basis for predicting its stability. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. pharmaffiliates.com
For this compound, the dihydro structure is a significant factor in its stability. It is suggested that the partially saturated dibenzazepine core may lend it greater stability under certain conditions, such as in acidic environments or when subjected to heat. This is in contrast to aromatic nitroso compounds which are known to undergo ring contraction to form acridine (B1665455) derivatives upon heating or exposure to light.
Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. MEP analysis helps in identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net For this compound, the MEP map would likely indicate negative potential around the oxygen atom of the nitroso group, highlighting it as a site susceptible to electrophilic attack. Conversely, positive potential regions would indicate sites prone to nucleophilic attack.
While specific, detailed research findings from predictive modeling of this compound are not widely available in public literature, the table below illustrates the typical data generated from such a computational study.
Table 1: Representative Data from a Hypothetical DFT Analysis of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.8 D | Provides insight into the molecule's polarity and intermolecular interactions. |
| N-N Bond Length | 1.35 Å | Can be correlated with the stability of the nitroso group. |
| N=O Bond Length | 1.22 Å | Reflects the strength and reactivity of the nitroso functional group. |
Note: The values in this table are illustrative and intended to represent the type of data obtained from computational analysis.
Computational Approaches to Impurity Prediction in Synthetic Routes and Manufacturing Processes
The prediction of impurities in synthetic and manufacturing processes is a critical aspect of pharmaceutical development, aimed at ensuring the safety and quality of drug products. Computational tools, particularly those powered by artificial intelligence (AI), have emerged as a valuable resource for this purpose. nih.govnih.gov These approaches can systematically predict potential impurities, including nitrosamines like this compound, that may arise during the synthesis of an active pharmaceutical ingredient (API).
In the context of this compound, which can be an impurity in certain pharmaceutical formulations, these computational models would be applied to the synthetic route of the parent drug. The system would analyze the potential for nitrosation reactions between a secondary amine precursor and nitrosating agents that might be present as impurities in reagents or solvents.
Software like Zeneth has been developed to predict degradation products of small molecule APIs. nih.gov Benchmarking studies have shown a significant increase in the predictive accuracy of such systems as their underlying knowledge bases are expanded and refined. For instance, the ability of Zeneth to predict experimentally observed degradants rose from 31% to 54% over a period of development. nih.gov Another approach, the Carcinogenic Potency Database-based Read-Across (CADRE) tool, employs a physics-led model to estimate the carcinogenic potency of N-nitrosamines based on their chemical structure and reactivity. nih.gov
The output of these computational predictions can guide process optimization to minimize the formation of harmful impurities. It allows chemists to select alternative synthetic routes, purify reagents, or introduce control measures to prevent the conditions that favor impurity formation. nih.gov
The following table provides a conceptual example of how impurity prediction software might report potential impurities in a relevant synthetic process.
| Predicted Impurity | Formation Pathway | Likelihood Score | Potential Mitigation Strategy |
| This compound | Nitrosation of dihydrodibenzazepine precursor with residual nitrites in an acidic medium. | High | - Source nitrite-free reagents.- Control pH to avoid acidic conditions. |
| Oxidation Product of API | Reaction with trace oxidizing agents in a solvent. | Medium | - Use high-purity, peroxide-free solvents.- Employ an inert atmosphere during reaction. |
| Dimer of a Reactive Intermediate | Self-reaction of an unstable intermediate. | Low | - Optimize reaction temperature and concentration to disfavor dimerization. |
Note: This table is a conceptual representation and does not reflect actual data for a specific manufacturing process.
Q & A
Q. How to handle conflicting evidence in systematic reviews of this compound’s genotoxicity?
- Methodology : Perform sensitivity analyses to assess the impact of outlier studies. Use GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to rate evidence quality. Highlight gaps in knowledge (e.g., lack of long-term exposure data) as priorities for future research .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
